
N-(Hexacosanoyloxy)succinimide
Overview
Description
N-(Hexacosanoyloxy)succinimide is an N-hydroxysuccinimide (NHS) ester derivative featuring a hexacosanoyloxy (C₂₆H₅₁O-) group. This compound is characterized by a long hydrophobic alkyl chain, which distinguishes it from shorter-chain or aromatic-substituted succinimides. NHS esters are widely used in bioconjugation to activate carboxylic acids for reaction with primary amines, forming stable amide bonds . The hexacosanoyloxy substituent likely confers unique solubility and reactivity profiles, making it suitable for applications requiring hydrophobic interactions, such as lipidated protein modifications or membrane-anchored probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Hexacosanoyloxy)succinimide can be synthesized from N-Hydroxysuccinimide and hexacosanoic acid . The reaction typically involves the esterification of N-Hydroxysuccinimide with hexacosanoic acid under controlled conditions . The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(Hexacosanoyloxy)succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as amines or alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
N-(Hexacosanoyloxy)succinimide belongs to the class of succinimide derivatives, which are known for their diverse pharmacological activities. Research indicates that succinimides can serve as:
- Anticonvulsants : Certain derivatives demonstrate efficacy in treating epilepsy by modulating neurotransmitter activity.
- Anti-inflammatory Agents : Compounds derived from succinimides have shown potential in reducing inflammation through various biochemical pathways.
- Antitumor Activity : Some studies highlight their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Antitumor Efficacy
A study published in Medicinal Chemistry evaluated a series of succinimide derivatives, including this compound, for their cytotoxicity against various cancer cell lines. Results indicated significant inhibitory effects on cell proliferation, suggesting potential for further development as anticancer agents .
Biochemical Applications
This compound has been explored for its role in biochemical applications, particularly in drug delivery systems and as a reagent in peptide synthesis.
Drug Delivery Systems
The compound's long-chain fatty acid moiety enhances lipophilicity, which can improve the solubility and bioavailability of drugs. This property is particularly beneficial for formulating liposomal drug delivery systems that target specific tissues or cells.
Peptide Synthesis
In peptide synthesis, this compound can act as a coupling agent, facilitating the formation of peptide bonds between amino acids. Its use in solid-phase peptide synthesis has been documented to improve yields and purity of the resultant peptides.
Materials Science Applications
This compound also finds applications in materials science, particularly in the development of functionalized surfaces and polymers.
Surface Functionalization
The compound can be utilized to modify surfaces for enhanced biocompatibility or specific binding properties. For instance, it has been employed to create surfaces that promote cell adhesion for tissue engineering applications.
Polymer Development
In polymer chemistry, this compound can be incorporated into polymer matrices to impart specific properties such as hydrophobicity or controlled release characteristics.
Mechanism of Action
The mechanism of action of N-(Hexacosanoyloxy)succinimide involves its ability to form covalent bonds with target molecules. This is primarily due to the reactive ester group, which can form stable amide bonds with amines . This property makes it useful in bioconjugation techniques, where it is used to link proteins or peptides to various surfaces or other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectral Properties
The hexacosanoyloxy group significantly impacts physical properties:
- Crystal Structure : Aromatic succinimides (e.g., N-(3-hydroxyphenyl)succinimide) exhibit dihedral angles between the succinimide ring and substituent (e.g., 53.9°), influencing packing and hydrogen bonding .
Biological Activity
N-(Hexacosanoyloxy)succinimide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Overview of Succinimide Derivatives
Succinimides are heterocyclic compounds characterized by a five-membered ring containing nitrogen. They have been extensively studied for their diverse therapeutic applications, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties. The SAR of these compounds has been a focal point in drug discovery, revealing how structural modifications can enhance biological activity .
Biological Activities
-
Antioxidant Activity :
This compound has demonstrated significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Studies indicate that succinimide derivatives can scavenge free radicals effectively, with specific compounds exhibiting IC50 values comparable to standard antioxidants like ascorbic acid . -
Cholinesterase Inhibition :
The compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition is particularly relevant in the context of Alzheimer's disease, where increased levels of acetylcholine are desired for improved cognitive function. Research indicates that certain succinimide derivatives exhibit potent inhibitory effects against these enzymes . -
Anti-diabetic Properties :
Recent studies have explored the anti-diabetic potential of succinimide derivatives. These compounds have been tested for their ability to inhibit α-glucosidase and α-amylase, enzymes that play a critical role in carbohydrate metabolism. In vitro assays have shown promising results, suggesting that these derivatives could be developed into therapeutic agents for managing diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications in the alkyl chain length and functional groups can significantly influence its pharmacological properties. For instance:
- Chain Length : The presence of a long hexacosanoyl chain enhances lipid solubility, potentially improving cellular uptake.
- Functional Groups : Incorporating electron-donating groups can increase antioxidant activity by stabilizing free radicals.
Table 1 summarizes key findings related to the biological activities of various succinimide derivatives:
Compound | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (μM) | Antioxidant Activity (%) |
---|---|---|---|---|
This compound | 85.79 | 91.36 | 28.04 | 90.90 |
MSJ2 | 86.47 | 84.47 | 32 | 93.03 |
Ascorbic Acid | 98.65 | - | 6.25 | 98.65 |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Study on Neuroprotective Effects : A study highlighted the neuroprotective effects of succinimide derivatives in models of oxidative stress-induced neuronal damage, demonstrating reduced cell death and improved neuronal viability .
- In Vivo Efficacy : Animal studies have shown that certain derivatives can improve cognitive function in models of Alzheimer's disease by inhibiting cholinesterase activity and enhancing synaptic transmission .
- Clinical Implications : The potential application of these compounds in treating neurodegenerative diseases has been emphasized, with ongoing research aimed at developing formulations that maximize their bioavailability and efficacy .
Q & A
Basic Research Questions
Q. How can researchers synthesize N-(Hexacosanoyloxy)succinimide with high purity, and what analytical methods validate its structural integrity?
- Methodological Answer : Synthesis typically involves coupling hexacosanoyl chloride with N-hydroxysuccinimide (NHS) in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Purification is achieved via recrystallization from non-polar solvents (e.g., hexane) or column chromatography. Structural validation requires ¹H/¹³C NMR to confirm ester bond formation and absence of unreacted precursors. Infrared spectroscopy (IR) can verify the characteristic C=O stretch of the succinimide ring (~1780 cm⁻¹) and ester carbonyl (~1730 cm⁻¹) . Mass spectrometry (MS) or HPLC with UV detection ensures purity (>95%) by identifying residual reactants or side products .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact, as NHS derivatives are classified as skin irritants (H315) and severe eye irritants (H318) . Store in a desiccator at 2–8°C to prevent hydrolysis. Avoid exposure to strong acids/bases, moisture, or oxidizing agents , which may trigger decomposition into toxic fumes (e.g., nitrogen oxides) . Conduct reactions in a fume hood, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can researchers optimize this compound-mediated crosslinking reactions for protein conjugation?
- Methodological Answer : Efficiency depends on spacer length and reaction pH. For example, NHS esters with longer aliphatic chains (e.g., EMCS, spacer 9.4 Å) improve accessibility to buried lysine residues in proteins . Maintain pH 7–9 (e.g., phosphate or borate buffers) to ensure nucleophilic attack by primary amines. Quench unreacted NHS esters with excess glycine or Tris buffer. Validate conjugation efficiency via SDS-PAGE with Coomassie staining or MALDI-MS to detect mass shifts . For heterobifunctional applications, pair with maleimide groups for thiol-specific targeting .
Q. How should researchers address contradictory data on the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability discrepancies often arise from humidity or solvent polarity. Perform accelerated stability studies by incubating the compound at 25°C/60% relative humidity and analyzing degradation via HPLC or TLC. For hydrolytically sensitive applications, use anhydrous solvents (e.g., DMF, DMSO) and molecular sieves. If decomposition occurs during long-term storage, consider lyophilization or formulation with stabilizers like trehalose .
Q. What advanced analytical strategies resolve byproducts formed during this compound-based reactions?
- Methodological Answer : Byproducts like succinimide hydrolysis products or acylated side products can be identified using LC-MS/MS with electrospray ionization (ESI). For crystalline intermediates, single-crystal X-ray diffraction provides definitive structural confirmation . NMR kinetics (e.g., ¹H NMR time-course studies) quantify reaction progress and side-product accumulation. Computational tools (e.g., Gaussian) model reaction pathways to predict byproduct formation .
Q. How can researchers assess ecological risks of this compound when ecotoxicological data are unavailable?
- Methodological Answer : Apply read-across approaches using data from structurally similar NHS esters (e.g., logP, biodegradability). Perform QSAR modeling to estimate acute toxicity (e.g., LC50 for fish/algae). Experimentally, use microtox assays (Vibrio fischeri bioluminescence inhibition) for baseline toxicity screening. For environmental persistence, conduct OECD 301B biodegradation tests .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hexacosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H55NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2-27H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTCVLLRTUELJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H55NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464612 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22102-68-7 | |
Record name | HEXACOSANOIC ACID 2,5-DIOXO-1-PYRROLIDINYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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